molecular formula C19H21FN2O3S B11588322 isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11588322
M. Wt: 376.4 g/mol
InChI Key: ISCKENMNYZYBPH-UHFFFAOYSA-N
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Description

Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. Thiazolopyrimidines are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde in isopropyl alcohol at 20°C under ultrasonic activation . The position and nature of substituents in the aldehyde component significantly influence the reaction’s direction and the resulting products .

Industrial Production Methods: Industrial production methods for this compound are based on the principles of green chemistry, emphasizing environmental safety, atom economy, and efficiency. The use of ultrasonic irradiation in the synthesis process aligns with these principles, ensuring a more sustainable and efficient production method .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and the nature of the reagents used .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory, antibacterial, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of isopropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolopyrimidine moiety can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production, making it a potential treatment for hyperpigmentation disorders .

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

propan-2-yl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21FN2O3S/c1-5-14-17(23)22-16(12-7-6-8-13(20)9-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3

InChI Key

ISCKENMNYZYBPH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)F

Origin of Product

United States

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